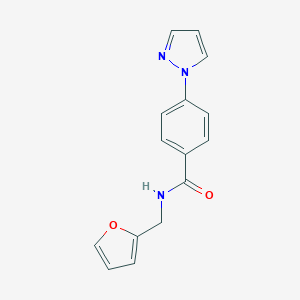![molecular formula C19H27N3O3 B230146 1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane is a chemical compound that belongs to the class of azepane derivatives. It is a synthetic compound that has been extensively used in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes and receptors in the body. It has also been shown to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in the body. It has also been shown to inhibit the growth of certain cancer cells and bacteria. Additionally, it has been studied for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
For research on 1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane include further studies on its mechanism of action, potential therapeutic applications, and potential side effects. Additionally, research could focus on developing more efficient synthesis methods and exploring its potential use in combination therapies for various diseases.
Méthodes De Synthèse
The synthesis of 1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 4-nitrobenzyl chloride with 3-aminopiperidine in the presence of a base. The resulting intermediate is then treated with azepane to obtain the final product. This method has been reported to have a high yield and purity.
Applications De Recherche Scientifique
1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been used in several scientific research studies due to its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H27N3O3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
azepan-1-yl-[1-[(4-nitrophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27N3O3/c23-19(21-12-3-1-2-4-13-21)17-6-5-11-20(15-17)14-16-7-9-18(10-8-16)22(24)25/h7-10,17H,1-6,11-15H2 |
Clé InChI |
UWUPNYRXVDINFS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)

![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)